molecular formula C19H19BrClN3O3S B505285 N-[4-({[(5-bromo-2-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide

N-[4-({[(5-bromo-2-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide

Cat. No.: B505285
M. Wt: 484.8g/mol
InChI Key: RAIGQOVCQNZORS-UHFFFAOYSA-N
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Description

N-[4-({[(5-bromo-2-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes bromine, chlorine, methoxy, and carbamothioyl groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(5-bromo-2-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide typically involves multiple steps. One common approach is to start with the nitration of a suitable benzene derivative, followed by the conversion of the nitro group to an amine, and finally, bromination . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. The process may also involve continuous flow reactors to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(5-bromo-2-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce different substituted benzamides .

Scientific Research Applications

N-[4-({[(5-bromo-2-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-({[(5-bromo-2-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[4-({[(5-bromo-2-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H19BrClN3O3S

Molecular Weight

484.8g/mol

IUPAC Name

5-bromo-2-chloro-N-[[3-methoxy-4-(2-methylpropanoylamino)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C19H19BrClN3O3S/c1-10(2)17(25)23-15-7-5-12(9-16(15)27-3)22-19(28)24-18(26)13-8-11(20)4-6-14(13)21/h4-10H,1-3H3,(H,23,25)(H2,22,24,26,28)

InChI Key

RAIGQOVCQNZORS-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC

Origin of Product

United States

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